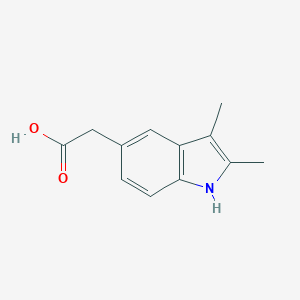

2-(2,3-dimethyl-1H-indol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethyl-1H-indol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-11-4-3-9(5-10(7)11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJMPNCDSJYOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,3 Dimethyl 1h Indol 5 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a viable synthetic plan. amazonaws.com For 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid, several key disconnections can be proposed, guiding the forward synthesis strategy.

The most logical primary disconnection is the bond between the C-5 position of the indole (B1671886) ring and the benzylic carbon of the acetic acid side chain. This C(sp²)–C(sp²) disconnection points to two key synthons: a 2,3-dimethylindole (B146702) nucleus functionalized at the C-5 position (e.g., as an organometallic species or a halide) and a two-carbon electrophile representing the acetic acid moiety (such as haloacetic ester).

A more fundamental disconnection strategy involves breaking the bonds that form the indole core itself. This approach leverages classical named reactions for indole synthesis. The most prominent disconnection for a 2,3-disubstituted indole is guided by the Fischer indole synthesis. This involves breaking the N1–C2 and C3–C3a bonds, which retrosynthetically leads to 4-(carboxymethylphenyl)hydrazine (or a protected version) and butan-2-one. This strategy has the advantage of building the desired C-5 substitution pattern into the starting phenylhydrazine (B124118), thus avoiding potentially low-yielding or non-selective C-H functionalization steps on a pre-formed indole ring.

Contemporary Approaches to Indole Core Synthesis

The synthesis of the 2,3-dimethylindole core is a critical step, and several classical and contemporary methods are available.

Fischer Indole Synthesis : This is arguably the most popular and versatile method for indole synthesis. youtube.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate that undergoes a amazonaws.comamazonaws.com-sigmatropic rearrangement to form the indole. youtube.com For the target molecule, reacting a (4-substituted-phenyl)hydrazine with butan-2-one directly installs the 2,3-dimethyl substitution pattern. The reaction can be catalyzed by Brønsted acids (like H₂SO₄, HCl) or Lewis acids (like ZnCl₂). Some acid-sensitive substrates can even undergo thermal cyclization without a catalyst. youtube.com

Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. youtube.com While a powerful tool for certain substitution patterns, its requirement for harsh conditions (strong base, high heat) may limit its applicability for substrates with sensitive functional groups.

Bartoli Indole Synthesis : This reaction provides an effective route to 7-substituted indoles through the addition of vinyl Grignard reagents to ortho-substituted nitroarenes. youtube.com While not the most direct route for a C-5 substituted indole, its unique mechanism and tolerance for ortho-substituents make it a valuable tool in the broader context of indole synthesis. youtube.com

Other Named Reactions : Modern organic synthesis has expanded the toolkit for indole formation to include methods like the Larock, Gassman, and Bischler syntheses, which often employ transition metal catalysts or unique pericyclic reaction pathways to construct the indole scaffold. youtube.comyoutube.com

Regioselective Functionalization at the Indole C-5 Position for Acetic Acid Moiety Incorporation

Attaching the acetic acid side chain specifically at the C-5 position is a significant challenge, as the pyrrole (B145914) ring of indole is inherently more nucleophilic (primarily at C-3) than the benzene (B151609) ring.

The most common strategy is to begin with a benzene ring that is already functionalized at the para-position relative to the eventual indole nitrogen. For instance, a Fischer indole synthesis can be performed on a hydrazine (B178648) derived from 4-aminophenylacetic acid or its ester, thereby guaranteeing the C-5 substitution pattern.

Alternatively, modern C-H functionalization techniques offer a more convergent approach starting from 2,3-dimethylindole. However, direct functionalization of the indole benzene ring requires overcoming the reactivity of the C-2 and C-3 positions. nih.gov Recent progress has shown that directing groups can steer reactions to specific positions on the benzene moiety. researchgate.netnih.gov A practical sequence could involve:

Regioselective Halogenation : An efficient method for direct iodination at the C-5 position of indoles has been reported, which proceeds under mild, metal-free conditions. rsc.org This provides a 5-iodo-2,3-dimethylindole intermediate.

Cross-Coupling : The resulting 5-haloindole can then undergo palladium-catalyzed cross-coupling reactions, such as a Sonogashira coupling with an acetylene (B1199291) equivalent or a Heck coupling with an acrylate, followed by chemical modification (e.g., hydration or reduction) to yield the desired acetic acid side chain.

Stereoselective Synthesis Considerations

The target molecule, this compound, does not possess any chiral centers and is therefore achiral. As a result, its synthesis does not require stereoselective control.

However, the synthesis of analogues of this compound, particularly those with substitution on the α-carbon of the acetic acid side chain (e.g., 2-(2,3-dimethyl-1H-indol-5-yl)propanoic acid), would necessitate stereoselective methods. In such cases, strategies would include the use of chiral auxiliaries, asymmetric catalysis (for example, asymmetric hydrogenation of a corresponding acrylic acid precursor), or the resolution of a racemic mixture. The synthesis of complex indole acetic acid derivatives like ACT-453859 demonstrates the application of stereoselective approaches in creating enantiomerically pure analogues for pharmaceutical research. nih.gov

Synthesis of Deuterated or Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues are invaluable tools for studying reaction mechanisms, metabolic pathways, and binding interactions. The synthesis of deuterated this compound can be achieved through several methods.

A straightforward approach is a global hydrogen-deuterium (H-D) exchange reaction catalyzed by acid. acs.org Treating the final compound with a deuterated acid, such as D₂SO₄ in a deuterated solvent like CD₃OD, can effectively replace the acidic protons on the indole nitrogen and the benzene ring (C-4, C-6, and C-7 positions). nih.govresearchgate.net The conditions can be tuned to control the degree of deuteration. researchgate.net

For site-specific labeling, a constructive approach is required.

Labeled Methyl Groups : To deuterate the C-2 and C-3 methyl groups, a Fischer indole synthesis could be performed using a deuterated version of butan-2-one.

Labeled Side Chain : The acetic acid moiety can be labeled by using an isotopically labeled two-carbon synthon (e.g., ¹³C- or ¹⁴C-labeled) in a cross-coupling reaction with a 5-halo-2,3-dimethylindole.

Labeled Indole Core : A fully deuterated indole core can be prepared from a deuterated aniline (B41778) precursor. For example, the synthesis of indole-3-acetic acid-d₅ has been reported, demonstrating the feasibility of preparing heavily deuterated indole compounds. acs.orgnih.gov

Comparative Analysis of Synthetic Efficiency and Yields

Route A: Fischer Indole Synthesis from a Pre-functionalized Precursor This linear synthesis would start from a commercially available p-substituted aniline, such as methyl 4-aminophenylacetate.

Route B: C-H Functionalization of a Pre-formed Indole This convergent synthesis would begin with 2,3-dimethylindole and introduce the side chain via modern cross-coupling chemistry.

| Feature | Route A (Fischer Indole) | Route B (C-H Functionalization) |

| Starting Materials | Methyl 4-aminophenylacetate, Butan-2-one | 2,3-Dimethylindole, Haloacetic ester equivalent |

| Key Steps | Diazotization, Reduction, Condensation, Cyclization | C-5 Halogenation, Cross-Coupling, Side-chain modification |

| Number of Steps | ~4-5 steps | ~2-3 steps |

| Reported Yields | Variable, often moderate overall yields (30-50%) | Halogenation (>80%), Coupling (60-90%). rsc.org |

| Advantages | Robust, well-established chemistry. Avoids regioselectivity issues. | Convergent, fewer steps, potentially higher overall yield. |

| Disadvantages | Linear sequence, potentially lower overall yield. | Requires expensive transition-metal catalysts (e.g., Pd), potential for side reactions. |

Scalability of Synthetic Routes for Research Applications

The ability to scale a synthesis from milligram to multi-gram or kilogram quantities is crucial for advanced research and development.

The Fischer indole synthesis (Route A) is generally considered highly scalable. The reaction has been a cornerstone of industrial chemistry for over a century, and the required reagents are often inexpensive and available in bulk. youtube.com While some steps may require careful temperature control or handling of hazardous intermediates (like hydrazines), the procedures are well-documented and adaptable to larger-scale equipment.

In contrast, routes involving C-H functionalization (Route B) can present scalability challenges. bioengineer.org These methods frequently rely on precious and costly transition-metal catalysts and specialized ligands. nih.govresearchgate.net Catalyst loading, cost, and the need for removal from the final product are significant considerations. However, ongoing research is focused on developing more active and robust catalysts that can be used at lower loadings, which may improve the economic viability of these routes on a larger scale.

Furthermore, biocatalytic methods, such as the microbial production of indole-3-acetic acid, represent a highly scalable and sustainable approach. nih.govnih.gov Studies have demonstrated the successful scale-up of IAA production to 100-L bioreactors. nih.gov While this technology is currently focused on the parent compound, future developments in synthetic biology could enable the engineered production of more complex analogues like this compound, offering a green and cost-effective manufacturing platform. bioengineer.org

In Silico Investigations and Computational Chemistry of 2 2,3 Dimethyl 1h Indol 5 Yl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and elucidating the binding mechanisms of small molecules like 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid.

Based on studies of analogous compounds, putative biological targets for indole (B1671886) derivatives include enzymes and receptors involved in inflammation, microbial infections, and cancer. For instance, various indole derivatives have been investigated as antibacterial agents by targeting essential bacterial enzymes. nih.govnih.gov Molecular docking studies on other indole-containing compounds have identified potential interactions with targets such as penicillin-binding proteins. nih.gov Furthermore, some indole derivatives have been docked against human lanosterol 14α-demethylase, a key enzyme in fungal pathogenesis. nih.gov

For this compound, the presence of the carboxylic acid moiety suggests potential interactions with binding sites that accommodate acidic groups, such as the active sites of various enzymes or the ligand-binding pockets of nuclear receptors. The dimethyl substitution on the indole ring will influence the steric and electronic properties, which in turn will determine the specificity and affinity for particular protein targets.

The binding affinity and interaction modes of a ligand with its target protein are crucial for its biological activity. These are typically analyzed through the scoring functions of docking programs and visualization of the docked poses.

Studies on various indole derivatives have revealed common interaction patterns. Hydrogen bonds, hydrophobic interactions, and pi-stacking are frequently observed between the indole scaffold and amino acid residues of the target protein. For instance, in a study of novel heterocyclic scaffolds based on the indole moiety, molecular docking revealed interactions with the active site of UDP-N-acetylmuramate-l-alanine ligase (MurC) through hydrogen bonds and pi-stacked interactions. nih.gov The carboxylic acid group of this compound is expected to form strong hydrogen bonds with polar residues such as arginine, lysine, or histidine in a binding pocket. The indole ring itself can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. The methyl groups at the 2 and 3 positions of the indole ring can further enhance binding through hydrophobic interactions.

A hypothetical docking of this compound into a putative binding site is depicted in the table below, illustrating potential interactions.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Arg, Lys, His, Asn, Gln |

| Hydrophobic Interactions | Val, Leu, Ile, Met, Phe |

| π-π Stacking | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

QSAR models are developed using a dataset of compounds with known biological activities. For indole acetic acid derivatives, various QSAR models have been developed to predict their activity as antibacterial, anti-inflammatory, and antifungal agents. nih.govacademicjournals.org These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov

For example, a 2D-QSAR study on indole derivatives as antibacterial agents used an MLR approach to construct statistical models linking structural properties to antibacterial activity. nih.gov The predictive power of these models is assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates a robust and predictive model.

The development of a QSAR model involves the calculation of various molecular descriptors that encode the physicochemical properties of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

In studies of indole derivatives, several descriptors have been found to be important for their biological activity. For instance, in one study, electronic energy and dipole moment were found to be effective in predicting antibacterial activity against S. aureus. nih.gov Another study on indole derivatives as antioxidants identified that topological and electronic parameters were significant in the QSAR model. mdpi.com

| Descriptor Class | Example Descriptors | Potential Importance for Indole Acetic Acid Derivatives |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Determines the fit within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the molecular structure and branching. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com This technique provides detailed information about the conformational flexibility of a ligand and the stability of its interaction with a biological target.

While no specific MD simulation studies have been reported for this compound, the application of this technique to other ligand-protein complexes provides a framework for understanding its potential utility. MD simulations can be used to refine the docked poses obtained from molecular docking, providing a more accurate representation of the binding mode. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, MD can reveal the stability of key interactions, such as hydrogen bonds, and identify the role of water molecules in the binding interface.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. figshare.com These calculations can predict molecular geometry, orbital energies, and various reactivity descriptors, which together paint a detailed picture of the molecule's chemical behavior.

For this compound, such calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. The key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For an indole derivative, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the nitrogen atom of the indole ring, highlighting them as potential sites for interaction. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Quantum Chemical Properties of this compound Disclaimer: The following data is hypothetical and serves for illustrative purposes to demonstrate the type of information gained from quantum chemical calculations, based on typical values for similar indole derivatives.

| Parameter | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Indicates electron-donating capacity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Energy Gap | ΔE | 4.6 eV | Relates to chemical reactivity and stability. |

| Electronegativity | χ | 3.5 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness | η | 2.3 eV | Measures resistance to change in electron distribution. |

| Global Softness | S | 0.217 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

These theoretical calculations provide a foundational understanding of the molecule's electronic character, predicting its stability and the most probable sites for chemical reactions. acs.org

Chemoinformatic Analysis and Database Mining for Related Scaffolds

Chemoinformatic analysis involves the use of computational methods to analyze large datasets of chemical compounds. Database mining is a key technique within this field, used to search extensive chemical libraries like PubChem, ChEMBL, and SciFinder for molecules with specific structural features or known biological activities.

For this compound, the core structure is the 2,3-dimethyl-1H-indole scaffold. The indole ring is recognized as a "privileged scaffold" in medicinal chemistry, as it is a component of numerous natural products and synthetic drugs with a wide array of biological activities. nih.govresearchgate.netijrpr.com Database mining for this scaffold would aim to identify structurally analogous compounds to infer potential therapeutic applications for the target molecule.

The process involves searching for compounds containing the 2,3-dimethyl-1H-indole core or the more general indole-5-acetic acid moiety. The search results would provide a list of related compounds, along with their documented biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects. nih.govmdpi.com This information is invaluable for hypothesis-driven drug discovery, suggesting which biological assays might be most relevant for testing this compound. For instance, the indole-3-acetic acid scaffold is a well-known plant hormone (auxin) and has been studied for various other biological properties. nih.govmdpi.com

Illustrative Examples of Bioactive Indole Scaffolds Identified Through Database Mining Disclaimer: This table presents real examples of bioactive indole derivatives to illustrate the outcome of a chemoinformatic search for scaffolds related to this compound.

| Compound Name | Scaffold | Known Biological Activity |

| Indomethacin | Indole-3-acetic acid derivative | Anti-inflammatory (NSAID) |

| Sumatriptan | Substituted indole | Anti-migraine agent |

| Indole-3-carbinol (B1674136) | Indole derivative | Found in cruciferous vegetables, studied for anti-cancer properties nih.gov |

| Vinorelbine | Indole-containing alkaloid | Anti-cancer agent (microtubule inhibitor) nih.gov |

By identifying these related bioactive molecules, researchers can formulate hypotheses about the potential pharmacological profile of this compound, thereby prioritizing it for specific biological screening and further development. rsc.org

Mechanistic Biological Investigations of 2 2,3 Dimethyl 1h Indol 5 Yl Acetic Acid and Its Metabolites

In Vitro Pharmacological Characterization

There is no publicly available data on the in vitro pharmacological profile of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid.

Receptor Binding Assays and Ligand Efficacy Studies

No studies have been published that characterize the binding affinity or functional activity of this compound at any known biological receptor.

Enzyme Inhibition/Activation Kinetics and Specificity

Information regarding the ability of this compound to inhibit or activate any enzyme is not available in the current scientific literature.

Ion Channel Modulation Studies

There are no published reports on the effects of this compound on the function of any ion channels.

Cellular Biochemistry and Signal Transduction Pathway Analysis

The impact of this compound on cellular processes remains uninvestigated.

Cellular Target Engagement Studies

No research has been conducted to identify the cellular targets with which this compound may interact.

Analysis of Intracellular Signaling Cascades (e.g., phosphorylation events, gene expression)

The effect of this compound on intracellular signaling pathways, including phosphorylation events and changes in gene expression, has not been studied.

Cell-Based Functional Assays

Detailed cell-based functional assay data specifically for this compound are not extensively available in the current body of public scientific literature. However, research on structurally related indole (B1671886) compounds provides a framework for potential assaying approaches. For instance, studies on other indole derivatives have utilized a variety of cell lines to investigate cytotoxic effects. nih.govnih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to assess cell viability and proliferation in cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colorectal carcinoma, HepG2 liver carcinoma, and MCF-7 breast adenocarcinoma) and non-cancerous cell lines (e.g., H9C2 cardiomyocytes, LLC-PK1 kidney epithelial cells, and NEURO-2 neuroblastoma cells). nih.govnih.gov

Furthermore, mechanistic assays exploring the mode of action, such as apoptosis induction, are often conducted. These can include measuring the activity of key apoptosis-related enzymes like caspases (e.g., caspase-3/7) and observing the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). srce.hr Cell cycle analysis using flow cytometry is another common technique to determine if a compound induces cell cycle arrest at specific phases, such as G2/M. srce.hr While these methodologies are standard, their specific application and the results for this compound have not been reported.

Interactive Table: Representative Cell-Based Assays for Indole Derivatives

| Assay Type | Purpose | Example Cell Lines | Potential Endpoints |

| MTT Assay | Measures cell metabolic activity as an indicator of viability and proliferation. | A549, HepG2, MCF-7 | IC50 values |

| Caspase Activity Assay | Quantifies the activity of caspase enzymes to detect apoptosis. | HepG2 | Fold-change in caspase-3/7 activity |

| PARP Cleavage Analysis | Detects the cleavage of PARP by activated caspases, a hallmark of apoptosis. | MDA-MB-231 | Western blot analysis of cleaved PARP |

| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | HepG2 | Percentage of cells in G1, S, and G2/M phases |

Preclinical In Vivo Mechanistic Studies

Specific preclinical in vivo mechanistic studies for this compound are not documented in the available literature. The following sections outline the types of studies that would be necessary to elucidate its in vivo mechanisms, based on standard preclinical research practices.

Proof-of-Concept Studies in Relevant Animal Models for Pathway Elucidation

To understand the biological pathways modulated by this compound, proof-of-concept studies in appropriate animal models are essential. The choice of model would depend on the hypothesized therapeutic target. For example, if the compound is predicted to have anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model in mice or rats could be employed. If anti-cancer activity is hypothesized, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be relevant. srce.hr

In such studies, researchers would assess the compound's ability to modulate specific biomarkers related to the pathway of interest. This could involve collecting tissue samples to measure changes in protein expression or phosphorylation status through techniques like Western blotting or immunohistochemistry. For instance, studies on other kinase inhibitors have successfully demonstrated tumor regression in xenograft models. srce.hr

Investigation of Systemic Target Engagement

Confirming that a compound interacts with its intended molecular target in a living organism is a critical step. Systemic target engagement studies aim to provide this evidence. This can be achieved through various methods. One approach is to measure the occupancy of the target receptor or enzyme in tissues of interest after administration of the compound. Another method involves measuring a downstream pharmacodynamic biomarker that is a known consequence of target modulation.

For example, if this compound were hypothesized to be an enzyme inhibitor, its activity could be assessed by measuring the levels of the enzyme's substrate or product in plasma or tissue samples from treated animals. The goal is to establish a clear relationship between the compound's concentration in the body and the extent of its effect on the target.

Metabolomic Profiling for Identification of Active Metabolites

Metabolomic profiling is a powerful tool used to identify and quantify the small-molecule metabolites present in a biological system. mdpi.com In the context of drug development, it can be used to identify the metabolites of a parent compound and to determine if any of these metabolites are biologically active. This is crucial, as a metabolite may have a different, more potent, or longer-lasting effect than the parent drug.

This process typically involves administering the compound to an animal model and collecting biological samples such as plasma, urine, and liver tissue over time. nih.gov These samples are then analyzed using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). nih.gov By comparing the metabolic profiles of treated animals to those of control animals, researchers can identify molecules that are unique to the treated group, which are potential metabolites of this compound. Subsequent in vitro testing of these identified metabolites would be required to ascertain their biological activity.

Interactive Table: Potential Metabolites of Indole Acetic Acid Derivatives

| Parent Compound Class | Potential Metabolic Reaction | Resulting Metabolite Class | Analytical Technique |

| Indole-3-acetic acids | Hydroxylation | Hydroxyindole-3-acetic acids | LC-MS |

| Indole-3-acetic acids | N-oxidation | Indole-3-acetic acid-N-oxides | LC-MS |

| Indole-3-acetic acids | Glucuronidation | Indole-3-acetic acid glucuronides | LC-MS/MS |

| Indole-3-acetic acids | Amino acid conjugation | Indole-3-acetyl amino acids | LC-MS/MS |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2,3 Dimethyl 1h Indol 5 Yl Acetic Acid Analogues

Systematic Modification of the Indole (B1671886) Nucleus

The indole ring system of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid offers multiple positions for substitution, each influencing the molecule's interaction with biological targets in a unique way. Understanding these effects is paramount for optimizing pharmacological activity.

Substituent Effects at the C-1, C-2, C-3, C-4, C-6, and C-7 Positions

Systematic investigations have revealed that the nature and position of substituents on the indole nucleus can dramatically alter the biological profile of this compound analogues.

C-1 Position (Indole Nitrogen): Acylation or alkylation of the indole nitrogen (N-1) has been a common strategy to modulate activity. For instance, the introduction of a p-substituted phenyl group at the N-1 position has been shown to be essential for good inhibitory activity against cytosolic phospholipase A2α (cPLA2α). nih.gov Optimization of these N-1 aryl substituents, particularly with para-O-substituted phenyl groups, has led to the discovery of potent inhibitors. nih.gov

C-2 and C-3 Positions: The presence of methyl groups at the C-2 and C-3 positions is a defining feature of the parent compound. While the core structure is 2,3-dimethylated, studies on related indole acetic acid derivatives have shown that a methyl group at the C-2 position can be more active than aryl substituted analogues in certain contexts.

| Position | Modification | Observed Effect on Biological Activity |

| C-1 | p-O-substituted phenyl | Essential for good cPLA2α inhibitory activity nih.gov |

| C-2 | Methyl | Can be more active than aryl substituents in some indole acetic acids |

| C-4 | Limited specific data | Substituent effects likely influence activity through steric and electronic interactions |

| C-6 | Limited specific data | Substituent effects likely influence activity through steric and electronic interactions |

| C-7 | Limited specific data | Substituent effects likely influence activity through steric and electronic interactions |

Impact of Methyl Group Position and Number on Biological Activity

The dimethyl substitution at the C-2 and C-3 positions is a key characteristic of the parent molecule. While a systematic exploration of moving these methyl groups to other positions on the 2,3-dimethyl-1H-indol-5-yl)acetic acid core is not extensively documented, studies on related compounds provide valuable insights. For example, in a series of 2-aryl-substituted indole-5-propanoic acid derivatives, a 2,5-dimethylphenyl substituent on the indole core (at the 2-position) resulted in a potent GPR40 full agonist. sphinxsai.com This highlights that the position and number of methyl groups on aryl substituents, as well as on the indole nucleus itself, can significantly impact biological activity. Further research is required to fully elucidate the SAR of methyl group positioning on the 2,3-dimethyl-1H-indol-5-ylacetic acid scaffold.

Modifications of the Acetic Acid Side Chain

The acetic acid side chain at the C-5 position is a critical component for the biological activity of this class of compounds, acting as a key interaction point with target proteins. Modifications to this side chain have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.

Homologation and Chain Length Variations

Varying the length of the carboxylic acid side chain has been a fruitful strategy in modulating the activity of indole acetic acid analogues. Extending the acetic acid side chain to a propanoic acid has been a key modification in the development of potent GPR40 agonists. sphinxsai.com Specifically, a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were synthesized and evaluated, demonstrating that this longer chain is well-tolerated and can lead to potent biological activity. sphinxsai.com Similarly, the development of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors underscores the importance of the propanoic acid moiety for activity in this series. nih.gov These findings suggest that the optimal chain length is target-dependent and that a two-carbon linker between the indole ring and the carboxyl group is not always optimal.

| Side Chain | Compound Class | Biological Target | Effect |

| Acetic Acid | This compound | Various | Parent compound activity |

| Propanoic Acid | 3-(2-Aryl-1H-indol-5-yl)propanoic acid | GPR40 | Potent agonism sphinxsai.com |

| Propanoic Acid | 3-(1-Aryl-1H-indol-5-yl)propanoic acid | cPLA2α | Potent inhibition nih.gov |

Isosteric Replacements of the Carboxyl Group

The carboxylic acid group, while often crucial for activity, can present challenges such as poor bioavailability. To address this, isosteric replacements, which involve substituting the carboxyl group with other acidic functionalities of similar size, shape, and electronic properties, have been investigated.

Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.govsphinxsai.commdpi.comresearchgate.netnih.gov Studies on indole-3-acetic acid have shown that replacing the carboxylic acid with a tetrazole group can result in active compounds, albeit sometimes with weaker activity. sphinxsai.com The tetrazole analogue of indole-3-acetic acid was found to be active and showed selectivity for the TIR1 auxin receptor over AFB5. sphinxsai.com

Sulfonamides and Acylsulfonamides: Sulfonamides and their acylated derivatives are another class of carboxylic acid bioisosteres. These groups can offer advantages in terms of metabolic stability and membrane permeability. While specific examples for the 2,3-dimethyl-1H-indol-5-yl)acetic acid scaffold are not readily available, the general principle of using sulfonamides as carboxylic acid surrogates is a valid strategy in medicinal chemistry.

| Isosteric Replacement | Properties and Rationale | Example Application in Indole Acetic Acids |

| Tetrazole | Similar acidity and planar structure to carboxylic acid. nih.govsphinxsai.commdpi.comresearchgate.netnih.gov | Indole-3-tetrazole showed auxin activity and receptor selectivity. sphinxsai.com |

| Sulfonamide | Can improve metabolic stability and membrane permeability. | A general strategy in medicinal chemistry, though specific examples for this scaffold are limited. |

| Acylsulfonamide | Acidity is more comparable to carboxylic acids than simple sulfonamides. | A general strategy in medicinal chemistry, though specific examples for this scaffold are limited. |

Conformationally Restricted Analogues

To better understand the bioactive conformation and to potentially increase potency and selectivity, researchers often design and synthesize conformationally restricted analogues. This involves introducing rigid structural elements that limit the number of accessible conformations of the molecule. For the acetic acid side chain, this can be achieved by incorporating it into a ring system. For instance, the development of cyclopropane-fused indolines from indole derivatives showcases a method to create rigid structures. nih.gov While not directly an analogue of the acetic acid side chain, the principle of rigidification through cyclopropanation of the indole core could be applied to constrain the orientation of the side chain. Further exploration into creating rigid linkers between the indole nucleus and the carboxylic acid, for example, through the introduction of cyclopropyl (B3062369) or other small ring systems, could provide valuable SAR insights and lead to the discovery of more potent compounds.

Hybridization with Other Pharmacophores to Enhance Biological Potential

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established approach to developing new therapeutic agents with improved affinity, efficacy, and reduced side effects. The indole nucleus, due to its versatile biological activities, is an excellent candidate for such hybridization. nuph.edu.uanih.gov

One prominent example is the hybridization of indole moieties with thiazolidinone rings. Thiazolidinones are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nuph.edu.ua The combination of an indole scaffold with a thiazolidinone core, often via a Knoevenagel condensation, has yielded hybrid molecules with significant biological potential. dmed.org.ua For instance, a series of 5-indolylmethylene rhodanine-3-carboxylic/sulfonic acid derivatives were synthesized and showed promising antibacterial and antifungal activities. researchgate.net The rationale behind this hybridization is to merge the biological profiles of both pharmacophores to create a synergistic effect. nuph.edu.ua

Another successful hybridization strategy involves linking indole acetic acid derivatives with other heterocyclic systems like 1,2,4-triazoles. Triazoles are another class of compounds with a broad spectrum of biological activities. A study on indole-3-acetic acid-based triazole Schiff bases demonstrated their potential as antibacterial and cytotoxic agents. researchgate.net The carboxamide and sulfonate groups have also been incorporated into indole acetic acid derivatives, leading to potent inhibitors of ectonucleotidases, which are implicated in cancer development. nih.gov

The following table summarizes selected examples of indole-hybrid molecules and their enhanced biological activities.

| Indole Hybrid Structure | Hybridized Pharmacophore | Resulting Biological Activity | Reference |

| 5-Indolylmethylene rhodanine (B49660) derivatives | Thiazolidinone | Antibacterial, Antifungal | dmed.org.uaresearchgate.net |

| Indole-3-acetic acid-based Schiff bases | 1,2,4-Triazole | Antibacterial, Cytotoxic | researchgate.net |

| Indole acetic acid sulfonate derivatives | Sulfonate and Carboxamide | Ectonucleotidase inhibition (Anticancer) | nih.gov |

| Indole-azolidinone hybrids | Azolidinone | Anticancer | researchgate.net |

These examples underscore the utility of molecular hybridization as a powerful tool to enhance the biological potential of indole-based scaffolds like this compound.

Establishment of Key Pharmacophoric Requirements for Specific Biological Activities

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and any associated side chains. Extensive research on various indole analogues has led to the establishment of key pharmacophoric requirements for specific biological activities.

For anticancer activity , several key features have been identified. The substitution pattern on the indole ring is crucial. For example, in a series of indole-azolidinone hybrids, a 5-fluoro substituent on the indole ring was found to be important for cytotoxic activity. researchgate.net The linker connecting the indole to another pharmacophore also plays a significant role. In some tubulin inhibitors, an acrylamide (B121943) linker was found to be a key pharmacophoric element, with a cyano group on the prop-2-en-1-one linker enhancing potency. nih.gov Molecular docking studies have revealed that these compounds often interact with the colchicine-binding site of tubulin, with the indole moiety providing crucial hydrophobic interactions. nih.gov

In the context of antimicrobial activity , the presence of specific functional groups can dramatically influence efficacy. For instance, in a series of thiazolyl-acetic acid derivatives, an octyl group attached to the thiazole (B1198619) ring in conjunction with the acetic acid moiety resulted in strong and broad antibacterial and antifungal activities. mdpi.com For indole-based compounds, the introduction of a thiophene (B33073) or furan (B31954) ring at the 3-position of the indole has been shown to yield potent antibacterial and antifungal agents. researchgate.net

For ectonucleotidase inhibition , which has implications for cancer therapy, the key pharmacophoric elements in a series of indole acetic acid derivatives were identified as the indole ring, a carboxamide group, and a sulfonate group. nih.gov The substitution on the terminal phenyl ring of the carboxamide was found to modulate the inhibitory potential. For example, a biphenyl (B1667301) substitution significantly increased the activity against human ectonucleotidases. nih.gov

The table below outlines some key pharmacophoric requirements for different biological activities of indole derivatives.

| Biological Activity | Key Pharmacophoric Features | Example Compound Class | Reference |

| Anticancer | 5-Fluoro substitution on indole; Acrylamide linker with a cyano group | Indole-azolidinone hybrids; Indole-acrylamide derivatives | researchgate.netnih.gov |

| Antimicrobial | Alkyl group on a hybridized heterocycle; Thiophene/Furan at indole C3-position | Thiazolyl-acetic acids; 3-Heteroaryl-indoles | mdpi.comresearchgate.net |

| Ectonucleotidase Inhibition | Indole ring, carboxamide, and sulfonate groups; Terminal biphenyl substitution | Indole acetic acid sulfonate derivatives | nih.gov |

These established pharmacophoric models provide a rational basis for the design of novel and more potent analogues of this compound for a range of therapeutic targets.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

The future therapeutic development of derivatives from 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid will likely be driven by a deeper understanding of their mechanisms of action. Research on related indole (B1671886) acetic acid compounds has revealed their potential as inhibitors of enzymes like ectonucleotidases, which are implicated in cancer development and immune evasion. nih.gov

Key Research Areas:

Anticancer Agents: A significant body of research focuses on indole derivatives as anticancer agents. nih.gov Future work could involve synthesizing analogs of this compound and screening them for activity against various cancer cell lines. Mechanistic studies would aim to identify specific cellular targets, such as tubulin polymerization or protein kinases, which are common targets for indole-based anticancer drugs. nih.gov For instance, studies on other indolyl-imidazopyridines have shown potent inhibition of tubulin polymerization. nih.gov

Anti-inflammatory and Antioxidant Therapies: Indole compounds, including indole-3-carbinol (B1674136) and its congeners, are known to possess antioxidant properties, partly through scavenging free radicals. nih.gov Future studies could explore the potential of this compound and its derivatives to mitigate oxidative stress and inflammation, which are underlying factors in numerous chronic diseases. Structure-activity relationship (SAR) studies could help in designing compounds with enhanced antioxidant efficacy. nih.gov

Antimicrobial Agents: Given the rise of multidrug-resistant pathogens, there is a constant need for new antimicrobial agents. Schiff base triazoles derived from indole-3-acetic acid have demonstrated promising antibacterial and cytotoxic potential. nih.gov This suggests a viable strategy for modifying this compound to create novel compounds with activity against clinically relevant bacteria and fungi.

A summary of potential therapeutic avenues for indole acetic acid derivatives is presented below.

| Therapeutic Area | Potential Mechanism of Action | Representative Research Finding |

| Oncology | Inhibition of ectonucleotidases (e.g., ENPP1, CD73) leading to reduced adenosine (B11128) in the tumor microenvironment. nih.gov | A biphenyl-substituted indole acetic acid sulfonate derivative showed a 57-fold increase in activity against h-ENPP1 compared to the standard inhibitor. nih.gov |

| Oncology | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov | A 6-indolyl imidazopyridine derivative demonstrated an average IC50 of 9.75 nM against human melanoma and prostate cancer cell lines. nih.gov |

| Infectious Diseases | Disruption of microbial cell processes. | Schiff base triazoles derived from Indole-3-acetic acid showed a minimum inhibitory concentration (MIC) of 3.12 μg/mL against P. aeruginosa and K. pneumoniae. nih.gov |

| Inflammatory Diseases | Radical and electrophile scavenging. nih.gov | Molecular modeling has shown a strong correlation (r² = 0.97) between molecular size, heat of formation, log P, dipole moment, and antioxidant efficacy of indolyl compounds. nih.gov |

Development of Advanced Methodologies for In-depth Biological Characterization

To fully understand the biological potential of this compound and its future derivatives, the adoption of advanced characterization methodologies is essential. These techniques will provide a more detailed picture of how these compounds interact with biological systems.

Advanced Spectroscopic and Crystallographic Techniques: High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to be crucial for structural elucidation of new analogs. X-ray crystallography can provide atomic-level details of how these compounds bind to their protein targets, guiding further design and optimization.

Chemoproteomics: This powerful technique can be used to identify the protein targets of bioactive compounds directly in complex biological systems, such as cell lysates or even live cells. This can help to uncover novel mechanisms of action and potential off-target effects.

High-Content Imaging and Cellular Assays: Moving beyond simple viability assays, high-content imaging allows for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, organelle morphology). This provides a more nuanced understanding of a compound's phenotypic effects on cells.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These computational tools can significantly accelerate the optimization of lead compounds like this compound.

Predictive Modeling: AI/ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, untested compounds. This includes predicting efficacy, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). For instance, deep learning models can predict binding affinities between drugs and target proteins with high accuracy. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target profile (e.g., high potency for a specific enzyme, low toxicity), it can generate novel indole-based structures that have a higher probability of success, moving beyond simple modifications of the initial scaffold.

Lead Optimization: Reinforcement learning and other ML techniques can be used to systematically explore chemical space around a lead compound. mdpi.com These models can suggest specific chemical modifications to improve desired properties (like potency or metabolic stability) while minimizing undesired ones.

Table of AI/ML Applications in Drug Discovery

| Application Area | AI/ML Technique | Potential Impact on Indole-Based Compound Research |

|---|---|---|

| Hit Identification | Deep Learning, Transformer-based models | Accurately predict binding affinities of novel indole derivatives against therapeutic targets. mdpi.com |

| Lead Optimization | Reinforcement Learning, Generative Models | Efficiently guide the modification of the this compound scaffold to enhance potency and reduce off-target effects. mdpi.com |

| ADME/Toxicity Prediction | Supervised Machine Learning, Neural Networks | Reduce late-stage failures by predicting the pharmacokinetic and toxicity profiles of new analogs early in the discovery process. researchgate.net |

Strategic Design of Next-Generation Indole-Based Chemical Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical probes. These tools are essential for basic biological research, helping to dissect complex cellular pathways.

Fluorescent Probes: By attaching a fluorophore to the indole scaffold, researchers can create probes to visualize the localization and dynamics of specific cellular targets in real-time using fluorescence microscopy. The indole ring itself can be part of a fluorogenic system. nih.gov

Photoaffinity Probes: Incorporating a photoreactive group allows for the formation of a covalent bond between the probe and its target protein upon exposure to UV light. This enables the robust identification and isolation of target proteins for further characterization.

Biotinylated Probes: Attaching a biotin (B1667282) tag facilitates the purification of target proteins and their binding partners from complex mixtures using affinity chromatography (e.g., with streptavidin beads). This is a cornerstone of many chemoproteomic workflows.

The strategic design of such probes requires careful consideration of the linker used to attach the functional group, ensuring that it does not disrupt the compound's binding to its native target. The development of such probes based on the this compound core could significantly contribute to our understanding of the biological roles of its cellular targets.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>97% by HPLC is typical for research-grade compounds). Fourier-Transform Infrared Spectroscopy (FTIR) can confirm functional groups (e.g., carboxylic acid and indole moieties). Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for structural elucidation, particularly to distinguish methyl groups at positions 2 and 3 of the indole ring .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines: use personal protective equipment (PPE), including gloves and lab coats. Work in a fume hood to avoid inhalation. Store in a dry, room-temperature environment, sealed to prevent degradation. Emergency protocols include immediate medical consultation if exposure occurs, with 48-hour observation for delayed symptoms .

Q. How is this compound synthesized in a laboratory setting?

- Methodological Answer : A common method involves refluxing substituted indole precursors (e.g., 3-formyl-1H-indole derivatives) with acetic acid and sodium acetate as a catalyst. Reaction monitoring via TLC is recommended, followed by recrystallization from acetic acid for purification. Yields depend on reaction time (typically 2.5–5 hours) and stoichiometric ratios of intermediates .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for substituted indole acetic acid derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6) for NMR consistency. Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) to validate assignments. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions .

Q. What strategies optimize synthesis yield under reflux conditions?

- Methodological Answer : Optimize catalyst loading (e.g., sodium acetate at 1.1–1.5 equivalents) and temperature control (110–120°C). Use Dean-Stark traps to remove water in condensation reactions. Post-reflux, rapid cooling promotes precipitate formation, enhancing yield. Kinetic studies can identify rate-limiting steps for further refinement .

Q. How can structural modifications enhance biological activity while maintaining solubility?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the indole 5-position to improve aqueous solubility. Methyl or halogen substituents at the 2- or 3-positions may enhance receptor binding. Computational docking studies (e.g., AutoDock Vina) predict interactions with biological targets, guiding rational design .

Data Interpretation and Experimental Design

Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?

- Methodological Answer : Fragmentation patterns may obscure molecular ion peaks due to the labile acetic acid group. Use soft ionization techniques (e.g., ESI-MS) to preserve the parent ion. Cross-validate with high-resolution MS (HRMS) for accurate mass confirmation (±5 ppm error threshold) .

Q. How to address discrepancies between experimental and predicted LogP values?

- Methodological Answer : Experimental LogP (e.g., via shake-flask method) may differ from computational predictions (e.g., ACD/Labs) due to solvent polarity or ionization. Adjust calculations using fragment-based methods (e.g., XLogP3) that account for methyl and indole contributions. Validate with HPLC retention time correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.